1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H12N4S |
|---|---|
Molecular Weight |
208.29 g/mol |
IUPAC Name |
1-[(5-ethylthiophen-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H12N4S/c1-2-7-3-4-8(14-7)5-13-6-11-9(10)12-13/h3-4,6H,2,5H2,1H3,(H2,10,12) |
InChI Key |
YWMFGDVRHQRFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Based on Aminoguanidine and Succinimide Intermediates
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or THF | Polar solvents facilitate cyclization |
| Temperature | 60–120 °C | Reflux or microwave irradiation |
| Reaction Time | 1–4 hours | Depends on method and scale |
| Catalyst/Reagents | Aminoguanidine hydrochloride, POCl3, K2CO3 | Choice depends on synthetic route |
| Purification | Recrystallization, column chromatography | Yields typically 70–95% |
Analytical Characterization and Structural Confirmation
The synthesized this compound is typically characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR to confirm the triazole ring and substituent environment.
- Mass Spectrometry: To verify molecular weight.
- IR Spectroscopy: To identify functional groups such as amino and thiophene moieties.
- X-ray Crystallography: For definitive structural confirmation, especially to study tautomerism and ring conformation.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Aminoguanidine + Succinimide | Succinic anhydride, aminoguanidine hydrochloride, 5-ethylthiophen-2-ylmethanamine | Formation of succinimide, ring closure via aminoguanidine | High yield, microwave-assisted option | Sensitive to amine nucleophilicity |
| One-pot hydrazide + carboxylate | 5-ethylthiophen-2-ylmethyl hydrazide, esters | Cyclization under POCl3 or acidic conditions | Simple, environmentally friendly | Requires careful control of conditions |
| Electrochemical synthesis | Hydrazines, aldehydes, ammonium acetate | Electrooxidation and ring formation | Catalyst-free, green chemistry | Requires electrochemical setup |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biology: It is studied for its role in enzyme inhibition and as a potential ligand for receptor binding studies.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Differences
Substituent Effects: Thiophene vs. Phenyl: The thiophene ring in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to halogenated phenyl groups. This could influence binding affinity in biological targets .
Synthetic Pathways :
- The target compound may be synthesized via cyclocondensation of ethyl 5-ethylthiophene-2-carboxylate with thiourea derivatives, analogous to methods described for related thiophene-triazole hybrids .
- Halogenated analogues (e.g., 1-[(2-chlorophenyl)methyl]- derivatives) are typically prepared via nucleophilic substitution of chlorobenzyl halides with triazole precursors .
Biological Activity: Antifungal Potential: Thiophene-containing triazoles (e.g., ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate) demonstrate fungicidal activity, suggesting the target compound may share similar applications . Anticancer Activity: Schiff base derivatives like N-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine exhibit antiproliferative effects, highlighting the role of conjugation in bioactivity .
Physicochemical Properties :
- Solubility : The ethylthiophene group likely reduces aqueous solubility compared to polar halogenated analogues but improves lipid bilayer penetration .
- Stability : Thiophene rings are generally stable under physiological conditions, whereas imine-linked analogues (Schiff bases) may hydrolyze in acidic environments .
Biological Activity
1-[(5-Ethylthiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a triazole ring substituted with a thiophenyl group, which is critical for its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds in the triazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit various bacterial strains and fungi. The specific compound has demonstrated activity against several pathogenic microorganisms.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent studies. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it showed promising results against:
- HCT-116 (colon cancer) : IC50 = 6.2 μM
- T47D (breast cancer) : IC50 = 27.3 μM
These findings suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is significant for neurological disorders.
- DNA Interaction : Triazole compounds often interact with DNA, leading to disruption of replication in cancer cells.
- Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis, further contributing to its anticancer properties .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives, including the compound . The results highlighted its potential as an effective antimicrobial agent against resistant strains of bacteria and fungi.
Study 2: Anticancer Screening
In a laboratory setting, the compound was subjected to cytotoxicity assays against human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in colon and breast cancer cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
